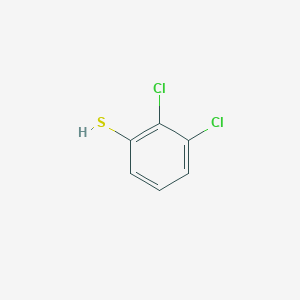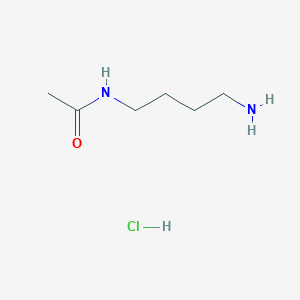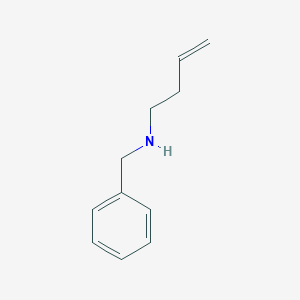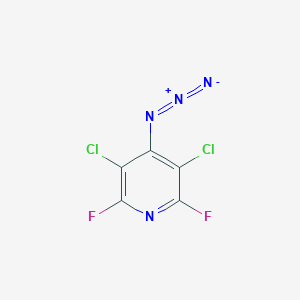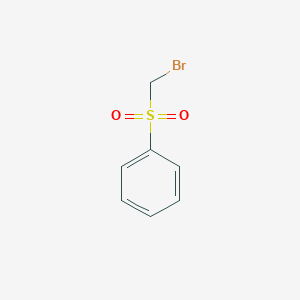
4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine, also known as MMHM, is a synthetic compound that belongs to the morpholine class of chemicals. This compound has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science.
科学研究应用
4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been used in various scientific research applications due to its unique chemical structure and properties. One of the main applications of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is in the field of organic synthesis. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
Another important application of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is in the field of material science. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a surfactant in the synthesis of various materials such as nanoparticles, polymers, and hydrogels. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can also be used as a template for the synthesis of mesoporous materials.
作用机制
The mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is not fully understood. However, it is believed that 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine interacts with biological membranes and alters their properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to increase the fluidity of lipid membranes and enhance the permeability of small molecules across the membrane.
Biochemical and Physiological Effects
4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments is its unique chemical structure and properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be used as a building block for the synthesis of various organic compounds and materials. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can also be used as a surfactant in the synthesis of various materials.
However, one of the main limitations of using 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments is its toxicity. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been shown to be toxic to various cell lines and organisms. Therefore, caution should be taken when handling 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments.
未来方向
There are various future directions for the research of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine. One of the main directions is the synthesis of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives with improved properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives can be synthesized with different functional groups and chemical structures to enhance their properties and applications.
Another important direction is the study of the mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine. Further research is needed to understand how 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine interacts with biological membranes and alters their properties.
Conclusion
In conclusion, 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is a synthetic compound with a unique chemical structure and potential applications in various fields of science. The synthesis method of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine involves the reaction of 4-methyl-3-(1-naphthyl)hexan-1-amine with morpholine in the presence of a catalyst. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has been used in various scientific research applications such as organic synthesis and material science. The mechanism of action of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine is not fully understood, but it is believed to interact with biological membranes and alter their properties. 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine has various biochemical and physiological effects and can be used as a building block for the synthesis of various organic compounds and materials. However, caution should be taken when handling 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine in lab experiments due to its toxicity. There are various future directions for the research of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine, including the synthesis of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine derivatives with improved properties and the study of its mechanism of action.
合成方法
The synthesis method of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine involves the reaction of 4-methyl-3-(1-naphthyl)hexan-1-amine with morpholine in the presence of a catalyst. This reaction results in the formation of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine as a white solid with a melting point of 70-72°C. The purity of 4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
CAS 编号 |
18514-30-2 |
|---|---|
产品名称 |
4-(4-Methyl-3-(1-naphthyl)hexyl)morpholine |
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC 名称 |
4-(4-methyl-3-naphthalen-1-ylhexyl)morpholine |
InChI |
InChI=1S/C21H29NO/c1-3-17(2)19(11-12-22-13-15-23-16-14-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,17,19H,3,11-16H2,1-2H3 |
InChI 键 |
VIAZHWCNOWLMJN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32 |
同义词 |
4-[4-Methyl-3-(1-naphtyl)hexyl]morpholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




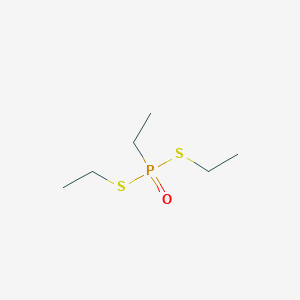
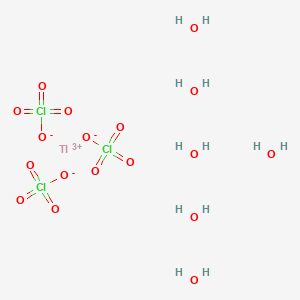


![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

